

"1,3-Dibromo-5-fluoro-2-nitrobenzene" physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,3-Dibromo-5-fluoro-2-nitrobenzene
Cat. No.:	B2451583

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1,3-Dibromo-5-fluoro-2-nitrobenzene**

Abstract

This technical guide provides a comprehensive examination of the core physical properties of **1,3-Dibromo-5-fluoro-2-nitrobenzene** (CAS No. 898128-02-4). As a polysubstituted aromatic compound, it serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical characteristics is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document synthesizes predicted data and established analytical principles to offer a detailed profile, including thermal properties, solubility, and spectroscopic signatures, tailored for a scientific audience.

Introduction: A Molecule of Synthetic Potential

1,3-Dibromo-5-fluoro-2-nitrobenzene is a highly functionalized aromatic compound. The strategic placement of two bromine atoms, a fluorine atom, and a nitro group on the benzene ring creates a molecule with multiple reactive sites. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be readily reduced to an amine for further derivatization, and the fluorine atom can modulate electronic properties and metabolic stability in drug candidates. This trifecta of functionality makes the compound a versatile intermediate. However, to effectively utilize this potential, a

foundational understanding of its physical properties is not just beneficial—it is essential for predictable and reproducible science.

Core Physicochemical Characteristics

The physical state, stability, and solvent compatibility of a compound are dictated by its molecular structure. The interplay of the bulky, polarizable bromine atoms and the strongly electron-withdrawing nitro and fluoro groups results in a unique set of properties.

Quantitative physical data for this specific isomer is primarily based on computational predictions, which provide reliable estimates for process planning.

Table 1: Key Physical Properties of **1,3-Dibromo-5-fluoro-2-nitrobenzene**

Property	Value	Data Type	Source
CAS Number	898128-02-4	Experimental	[1]
Molecular Formula	C ₆ H ₂ Br ₂ FNO ₂	N/A	[1]
Molecular Weight	298.89 g/mol	Calculated	[1] [2] [3]
Appearance	White to off-white solid	Experimental	[2]
Boiling Point	241.2 ± 35.0 °C at 760 mmHg	Predicted	[3]
Density	2.2 ± 0.1 g/cm ³	Predicted	[3]
Topological Polar Surface Area (TPSA)	43.14 Å ²	Calculated	[1]
LogP	3.2589	Calculated	[1]

Solubility Profile: Guiding Solvent Selection

The principle of "like dissolves like" is the cornerstone of predicting solubility. With a calculated LogP of 3.2589, **1,3-Dibromo-5-fluoro-2-nitrobenzene** is a nonpolar, lipophilic molecule.[\[1\]](#) This characteristic governs its solubility in common laboratory solvents.

Table 2: Predicted Solubility of **1,3-Dibromo-5-fluoro-2-nitrobenzene**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol	Insoluble to Very Sparingly Soluble	The molecule's nonpolar character and lack of hydrogen bond donors prevent significant interaction with highly polar, hydrogen-bonding solvents.
Polar Aprotic	Acetone, DMSO	Sparingly Soluble to Soluble	The dipole moment of the nitro group allows for some interaction with polar aprotic solvents, but solubility may be limited.
Nonpolar	Dichloromethane, Toluene, Hexane	Soluble to Freely Soluble	The nonpolar nature of the dibromofluorobenzene core allows for favorable van der Waals interactions with nonpolar solvents.

Protocol: Experimental Solubility Assessment

A qualitative shake-flask method is a reliable and straightforward approach to verify predicted solubility, crucial for planning reactions or recrystallizations.

- Preparation: Dispense ~10 mg of **1,3-Dibromo-5-fluoro-2-nitrobenzene** into separate, labeled vials.
- Solvent Addition: Add 1 mL of the chosen test solvent to each vial.

- Equilibration: Cap the vials and agitate at a consistent room temperature for several minutes (e.g., using a vortex mixer).
- Observation: Visually inspect for the presence of undissolved solid. The absence of solid indicates solubility.
- Classification: Categorize the result as "soluble," "sparingly soluble," or "insoluble." For more quantitative results, this method can be paired with techniques like HPLC to determine the concentration of the supernatant.[\[4\]](#)

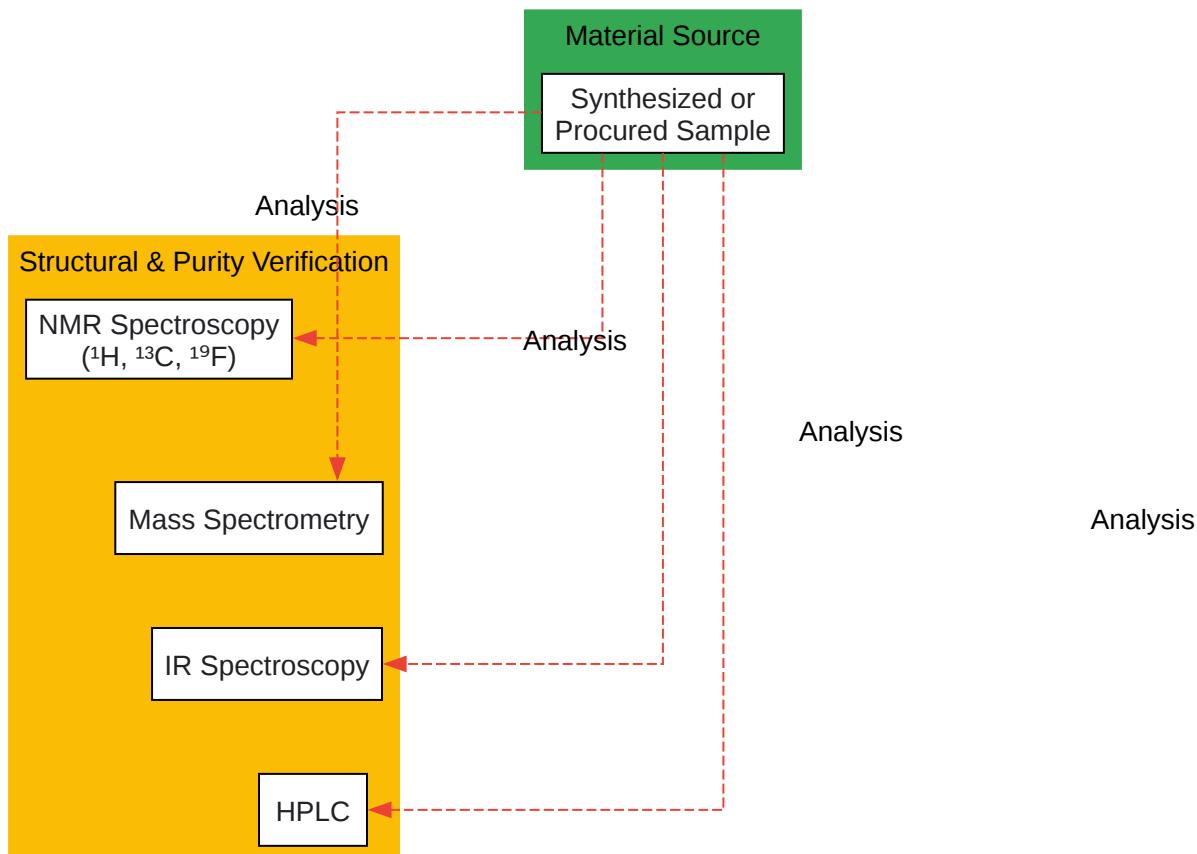
Thermal Analysis: Melting Point as a Purity Indicator

The melting point is a critical physical constant that provides insight into the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities disrupt the crystal lattice, leading to a depressed and broader melting range.

Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid.[\[5\]](#)

- Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
- Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of sample is packed into the sealed end.[\[6\]](#)
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).[\[6\]](#)
- Heating and Observation:
 - If the approximate melting point is unknown, perform a rapid heating run to find a rough value.[\[6\]](#)
 - For an accurate measurement, heat rapidly to ~20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[\[6\]](#)


- Data Recording: Record the temperature at which the first droplet of liquid appears (T_1) and the temperature at which the last solid crystal liquefies (T_2). The melting range is reported as $T_1 - T_2$.

Caption: Standard workflow for capillary melting point determination.

Spectroscopic & Chromatographic Identity

While not physical properties in the classical sense, spectroscopic and chromatographic data are the fingerprints of a molecule, essential for structure confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. Their chemical shifts will be downfield due to the deshielding effects of the nitro and halogen substituents.
 - ^{13}C NMR: Will display six signals for the six unique carbon atoms of the benzene ring. The carbon atoms attached to the electronegative substituents (NO_2 , F, Br) will be significantly shifted.
 - ^{19}F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.
- Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of 298.89 g/mol. A key feature will be the characteristic isotopic pattern (M , $M+2$, $M+4$) resulting from the presence of two bromine atoms (^{79}Br and ^{81}Br).
- Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretches, typically $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$), as well as absorptions for C-Br, C-F, and aromatic C=C bonds.
- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for assessing the purity of the compound. The retention time is a characteristic property under defined conditions (column, mobile phase, flow rate), and the peak area allows for quantification of purity.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for compound identification.

Safety and Handling

Proper handling is critical when working with any chemical, particularly functionalized nitroaromatics. While specific toxicological data for this compound is not thoroughly investigated, prudent laboratory practices are mandatory.[7]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

- Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
- Exposure Avoidance: Avoid all direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1,3-DIBROMO-2-FLUORO-5-NITROBENZENE CAS#: 361436-26-2 [amp.chemicalbook.com]
- 3. 1,3-Dibromo-5-fluoro-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. capotchem.cn [capotchem.cn]
- 8. 1,3-Dibromo-2-fluoro-5-nitrobenzene | CAS#:361436-26-2 | Chemsr [chemsrc.com]
- To cite this document: BenchChem. ["1,3-Dibromo-5-fluoro-2-nitrobenzene" physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2451583#1-3-dibromo-5-fluoro-2-nitrobenzene-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com